

# Physicochemical Properties of 1-(2-Phenylmethoxyphenyl)ethanamine: A Technical Guide

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## Compound of Interest

Compound Name: 1-(2-Phenylmethoxyphenyl)ethanamine

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## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **1-(2-Phenylmethoxyphenyl)ethanamine** and its closely related structural analogs. Due to the limited availability of experimental data for the specific title compound, this document leverages data from structurally similar molecules to offer valuable insights for researchers, scientists, and professionals in drug development. This guide includes a compilation of known physicochemical data, detailed experimental protocols for the determination of key properties, and a logical workflow for property characterization.

## Introduction

**1-(2-Phenylmethoxyphenyl)ethanamine**, also known as 1-(2-(benzyloxy)phenyl)ethanamine, is a primary amine of interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzyloxy group on the phenyl ring, suggests potential applications as a chiral resolving agent or as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, influencing factors such as solubility, absorption, distribution, metabolism,

and excretion (ADME) in drug discovery, as well as reaction kinetics and purification in chemical synthesis.

This document serves as a centralized resource for the physicochemical characteristics of this compound and its analogs, providing a foundation for further investigation.

## Physicochemical Properties

Direct experimental data for **1-(2-Phenylmethoxyphenyl)ethanamine** is scarce in publicly available literature. Therefore, this section presents a compilation of data for the target compound and its close structural isomers and analogs. These analogs provide a strong basis for estimating the properties of the title compound.

Table 1: Physicochemical Properties of **1-(2-Phenylmethoxyphenyl)ethanamine** and Related Compounds

| Property          | 1-(2-Phenylmethoxyphenyl)ethanamine<br>(Predicted/Analogue Data) | 2-(Benzyloxy)ethanamine[1][2]        | 2-(4-Benzyloxyphenyl)ethylamine [3]   | 1-(4-Benzyloxyphenyl)ethanamine[4]    |
|-------------------|--|--------------------------------------|---------------------------------------|---------------------------------------|
| IUPAC Name        | 1-(2-(Benzyloxy)phenyl)ethanamine                                | 2-(Benzyloxy)ethanamine[2]           | 2-(4-(Benzyloxy)phenyl)ethylamine[3]  | 1-(4-(Benzyloxy)phenyl)ethanamine[4]  |
| Synonyms          | 1-(2-Phenylmethoxyphenyl)ethanamine                              | 2-(Phenylmethoxy)ethanamine[2]       | 4-(Benzyloxy)phenethylamine           | 1-(4-(Phenylmethoxy)phenyl)ethanamine |
| Molecular Formula | C <sub>15</sub> H <sub>17</sub> NO                               | C <sub>9</sub> H <sub>13</sub> NO[2] | C <sub>15</sub> H <sub>17</sub> NO[3] | C <sub>15</sub> H <sub>17</sub> NO[4] |
| Molecular Weight  | 227.3 g/mol  | 151.21 g/mol [2]                     | 227.30 g/mol [3]                      | 227.31 g/mol [4]                      |
| Melting Point     | Data not available   | Data not available                   | Data not available                    | Data not available                    |
| Boiling Point     | Data not available   | Data not available                   | Data not available                    | Data not available                    |
| Solubility        | Soluble in DMSO[1]   | Data not available                   | Data not available                    | Data not available                    |
| pKa               | Data not available   | Data not available                   | Data not available                    | Data not available                    |
| LogP (Computed)   | Data not available   | 0.6[2]                               | 3.1[3]                                | Data not available                    |

## Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of primary amines like **1-(2-Phenylmethoxyphenyl)ethanamine**.

## Determination of Melting Point

The melting point of a solid amine can be determined using a capillary melting point apparatus.

Protocol:

- Ensure the amine sample is pure and dry.
- Finely powder a small amount of the solid sample.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the melting point apparatus.
- Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

## Determination of Boiling Point

For liquid amines, the boiling point can be determined by distillation.

Protocol:

- Place a small volume of the liquid amine in a distillation flask with a few boiling chips.
- Set up a simple distillation apparatus.
- Heat the flask gently.
- The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, observed as a stable temperature on the thermometer during distillation.

## Determination of Solubility[6][7]

The solubility of an amine in various solvents (e.g., water, ethanol, diethyl ether) can be determined by the following method.

Protocol:

- Add a small, measured amount of the amine (e.g., 10 mg) to a test tube.
- Add a small volume (e.g., 1 mL) of the solvent to the test tube.
- Vigorously shake or vortex the test tube for 1-2 minutes.
- Visually inspect the solution for any undissolved material.
- If the substance dissolves completely, it is considered soluble. If not, it is sparingly soluble or insoluble.
- This can be quantified using techniques like UV-Vis spectroscopy or HPLC by analyzing the concentration of the saturated solution.

## Determination of pKa

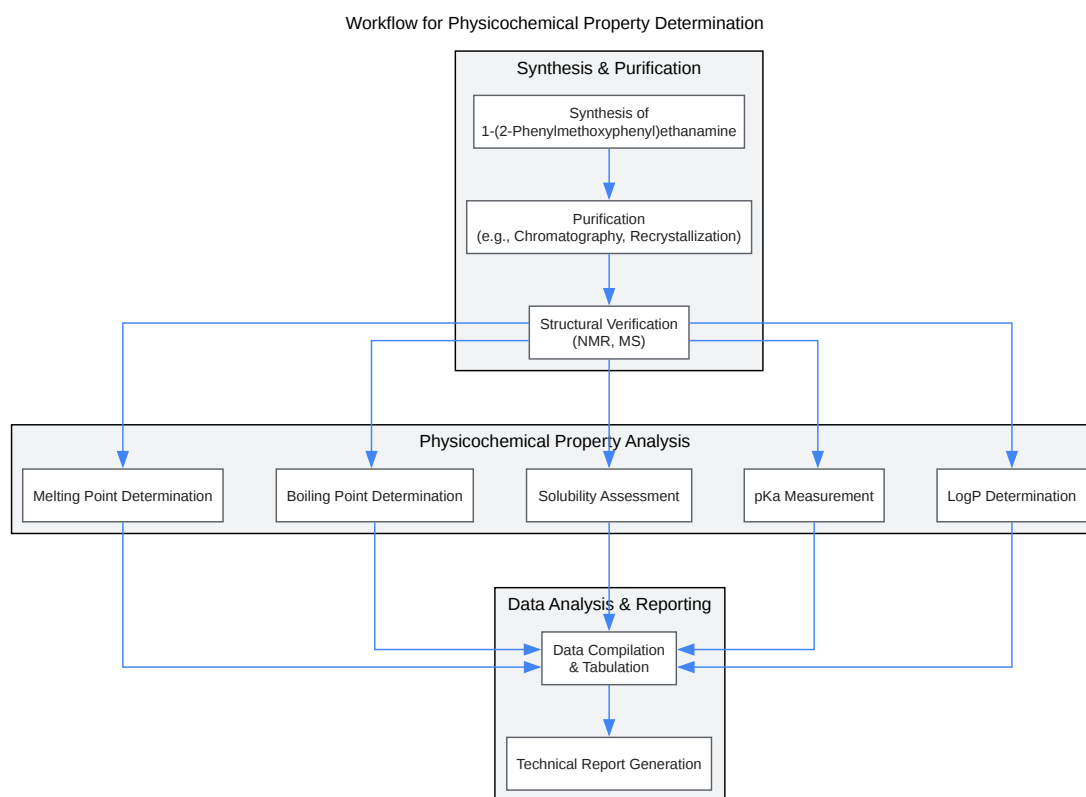
The acid dissociation constant (pKa) of an amine can be determined by potentiometric titration.

Protocol:

- Prepare a standard solution of the amine of known concentration in water or a suitable co-solvent.
- Titrate the amine solution with a standardized solution of a strong acid (e.g., HCl).
- Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa is the pH at the half-equivalence point of the titration curve.

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel amine compound.



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Caption: Workflow for Physicochemical Property Determination.

## Conclusion

While direct experimental data for **1-(2-Phenylmethoxyphenyl)ethanamine** remains limited, the physicochemical properties of its structural analogs provide a valuable framework for predicting its behavior. The experimental protocols outlined in this guide offer a standardized approach for the systematic characterization of this and other novel amine compounds. Further experimental investigation is warranted to definitively establish the physicochemical profile of **1-(2-Phenylmethoxyphenyl)ethanamine** to support its potential applications in research and drug development.

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- 3. 2-(4-Benzyloxy-phenyl)-ethylamine | C<sub>15</sub>H<sub>17</sub>NO | CID 200957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-(Benzyloxy)phenyl)ethanamine 95% | CAS: 65746-45-4 | AChemBlock [achemblock.com]
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